2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide
Description
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C14H18Cl2N2O3S and a molecular weight of 365.28 g/mol . This compound is known for its unique structure, which includes a piperidine-1-sulfonyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-10(15)14(19)17-13-9-11(5-6-12(13)16)22(20,21)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNTNAKLWEGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Propanamide Chloro Group
The chloro group on the propanamide chain is highly reactive toward nucleophiles due to its position adjacent to the carbonyl moiety. This site undergoes substitution with various nucleophiles under mild conditions:
Example Synthesis :
Reaction with morpholine in dichloromethane (DCM) and triethylamine yields the morpholine-substituted propanamide derivative, which demonstrates improved solubility and bioactivity.
Hydrolysis Reactions
The propanamide’s chloro group can be hydrolyzed to form carboxylic acid derivatives:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, Δ) | Carboxylic acid | Acid-catalyzed nucleophilic acyl substitution |
| Basic (NaOH, Δ) | Carboxylate salt | Base-promoted hydrolysis |
Hydrolysis under basic conditions is favored for industrial-scale synthesis due to faster kinetics and higher yields (~85%).
Nucleophilic Aromatic Substitution (NAS) at the Phenyl Chloro Group
The chloro group on the phenyl ring, activated by the electron-withdrawing sulfonyl moiety, undergoes NAS with strong nucleophiles:
Research Insight :
Substitution with a tert-butylbenzylamine group (as in compound 49 S ) increased capsaicin antagonism potency by 100-fold compared to parent structures, highlighting the impact of hydrophobic substituents .
Reduction and Coupling Reactions
While direct reduction of the amide group is challenging, the chloro substituents can participate in reductive coupling:
| Reaction | Reagents | Outcome |
|---|---|---|
| Pd-catalyzed coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
| LiAlH₄ reduction | LiAlH₄, THF, 0°C | Reduced chloro to methylene (rare) |
Coupling with aryl boronic acids under Suzuki conditions generates biaryl analogs, which are valuable for structure-activity relationship (SAR) studies .
Stereochemical Considerations
The stereochemistry of substituents critically influences reactivity and bioactivity:
-
The (S)-isomer of analogous compounds exhibits 30–40-fold higher potency than the (R)-isomer in enzyme inhibition .
-
Chiral resolution during synthesis (e.g., using chiral amines) is essential for optimizing therapeutic profiles .
Key Data Table: Reaction Outcomes and Biological Impact
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide exhibit antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. For instance, sulfonamide derivatives have been demonstrated to inhibit dihydropteroate synthase in bacterial folate synthesis, which is crucial for bacterial growth .
Antiproliferative Effects
This compound has also been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies suggest that it may inhibit cell growth by targeting specific metabolic pathways essential for cancer cell proliferation. The effectiveness of related compounds has been quantified using the GI50 metric, with values indicating substantial potency against several types of cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) significantly lower than those of many other tested compounds .
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects. Some derivatives exhibited GI50 values as low as 31 nM, indicating high potency .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzamide: This compound has a similar chloro and amide structure but differs in its nitro group, leading to different chemical and biological properties.
Chlorantraniliprole: An insecticide with a similar amide structure but different functional groups, used in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22Cl2N3O2S. The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of chlorine atoms and a sulfonamide group contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways and contributing to its therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic applications in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Cancer Research : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, warranting further exploration in oncology.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound demonstrated significant reduction in markers of inflammation when administered at varying doses. The results indicated a dose-dependent response, suggesting potential for development into an anti-inflammatory therapeutic agent.
Case Study 2: Antimicrobial Activity
A series of in vitro experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Study 3: Cancer Cell Cytotoxicity
Research conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment, showing significant reductions in viable cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
